

# An In-depth Technical Guide to the Structure Elucidation of 4-Morpholinebutanenitrile

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## Compound of Interest

Compound Name:	4-Morpholinebutanenitrile
Cat. No.:	B183466

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies used to elucidate the structure of **4-morpholinebutanenitrile**. The information presented herein is crucial for researchers involved in the synthesis, characterization, and application of morpholine-containing compounds in drug discovery and development.

## Compound Identification and Chemical Properties

**4-Morpholinebutanenitrile** is a bifunctional molecule containing a morpholine ring and a nitrile group, linked by a butyl chain. Its chemical and physical properties are summarized below.

Property	Value	Source
IUPAC Name	4-morpholin-4-ylbutanenitrile	PubChem[1]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> N <sub>2</sub> O	PubChem[1]
Molecular Weight	154.21 g/mol	PubChem[1]
CAS Number	5807-11-4	PubChem[1]
Monoisotopic Mass	154.110613074 Da	PubChem[1]

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// Bonds
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N1 -- C2;
C1 -- C3;
C2 -- C4;
C3 -- O1;
C4 -- O1;
N1 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- N2 [style=filled, penwidth=2.5, label="≡"];
}
```

**Figure 1:** Chemical structure of **4-Morpholinebutanenitrile**.

## Spectroscopic Data for Structural Elucidation

The structural confirmation of **4-morpholinebutanenitrile** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

#### <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.7	t	4H	O-(CH <sub>2</sub> ) <sub>2</sub> -N
~2.4	t	4H	O-(CH <sub>2</sub> ) <sub>2</sub> -N
~2.35	t	2H	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CN
~1.7	m	2H	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CN
~2.3	t	2H	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CN

#### <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~119	-CN
~67	O-CH <sub>2</sub> -
~58	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CN
~54	-N-(CH <sub>2</sub> ) <sub>2</sub>
~24	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CN
~16	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CN

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used.

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
2950-2850	Strong	C-H stretch (aliphatic)
2245	Medium	C≡N stretch (nitrile)
1115	Strong	C-O-C stretch (ether)
1280-1150	Medium	C-N stretch (amine)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Interpretation
154	[M] <sup>+</sup> , Molecular ion
100	[M - C <sub>3</sub> H <sub>4</sub> N] <sup>+</sup> , Loss of propionitrile radical
86	[M - C <sub>4</sub> H <sub>6</sub> N] <sup>+</sup> , Loss of butanenitrile radical
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

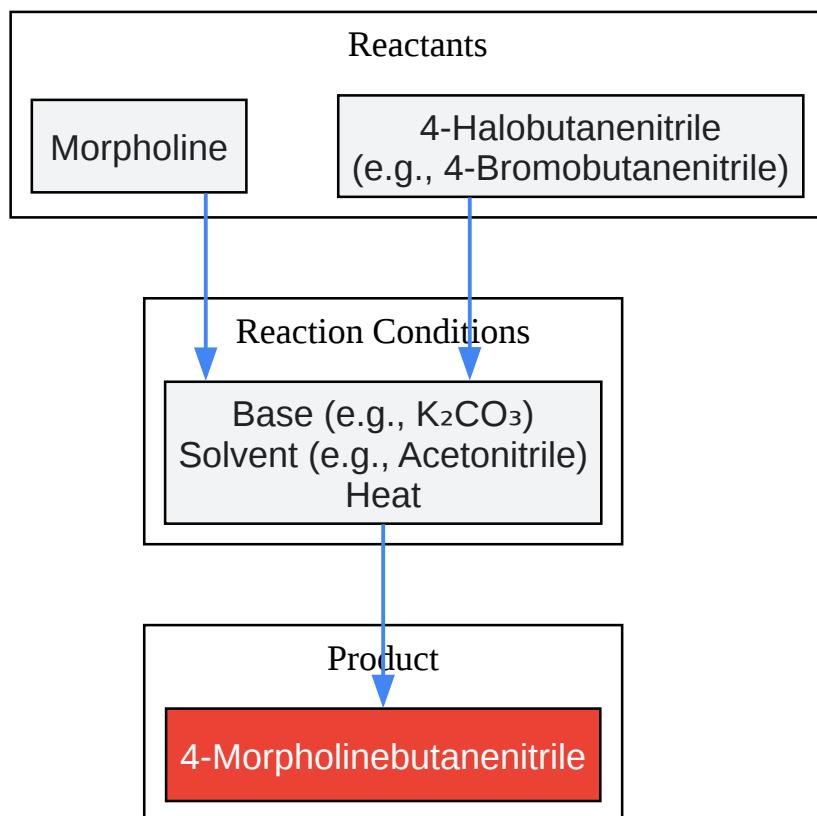
- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).
- Sample Preparation: 5-10 mg of **4-morpholinebutanenitrile** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s

- Acquisition Time: 3-4 s
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) with a universal attenuated total reflectance (uATR) accessory.
- Sample Preparation: A small amount of the neat liquid sample is placed directly onto the ATR crystal.
- Acquisition: The spectrum is recorded from 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.
- Instrumentation: An Agilent 6890 Gas Chromatograph coupled to a 5973 Mass Selective Detector (or equivalent GC-MS system).
- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Conditions:
  - Injector Temperature: 250°C
  - Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness)
  - Oven Program: Initial temperature of 50°C, hold for 2 min, then ramp to 250°C at 10°C/min.

- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV
  - Mass Range: m/z 40-400
- Data Analysis: The mass spectrum of the GC peak corresponding to **4-morpholinebutanenitrile** is analyzed to identify the molecular ion and major fragment ions.

## Synthesis Pathway

A common method for the synthesis of **4-morpholinebutanenitrile** involves the cyanoethylation of morpholine with acrylonitrile, followed by reduction and subsequent reaction with a suitable reagent to introduce the nitrile group at the 4-position. A more direct approach is the nucleophilic substitution of a 4-halobutanenitrile with morpholine.

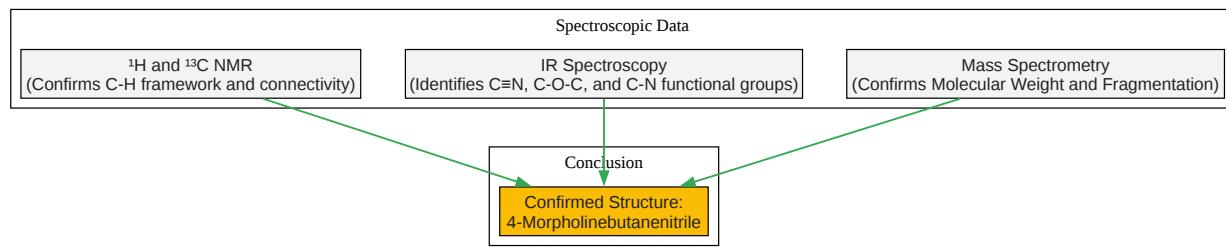


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**Figure 2:** A plausible synthesis route for **4-Morpholinebutanenitrile**.

## Data Interpretation and Structure Confirmation

The collective spectroscopic data provides unambiguous evidence for the structure of **4-morpholinebutanenitrile**.



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**Figure 3:** Logical workflow for structure confirmation.

- IR spectroscopy confirms the presence of the key nitrile (C≡N) and ether (C-O-C) functional groups. [2][3][4]
- Mass spectrometry establishes the correct molecular weight of 154 g/mol .[1]
- <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provides the final and most detailed piece of the puzzle, showing the exact connectivity of all atoms in the molecule and confirming the presence of the morpholine ring and the four-carbon chain.[1][5]

The integration values in the <sup>1</sup>H NMR spectrum correspond to the number of protons in each distinct chemical environment, and the chemical shifts and multiplicities are consistent with the proposed structure. The number of signals in the <sup>13</sup>C NMR spectrum matches the number of chemically non-equivalent carbon atoms.

## Safety Information

**4-Morpholinebutanenitrile** is classified as harmful if swallowed and causes serious eye irritation.[\[1\]](#)

Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[\[1\]](#)

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## References

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